1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C7H7F3O2 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facilitating Complex Synthesis
One significant application of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone is its role in facilitating the synthesis of complex organic compounds. For instance, Okada et al. (2008) described its use in introducing a 4,4-Bis(trifluoroacetyl)-1,3-butadiene system to aromatic rings, leading to the synthesis of 1,1,1,5,5,5-Hexafluoro-3-[(E)-3-arylallylidene]pentane-2,4-diones through ring-opening reactions with aromatic compounds in refluxing trifluoroacetic acid. This method showcases the compound's utility in creating fluorinated derivatives with potential applications in material science and pharmacology (Okada et al., 2008).
Construction of Polycyclic Architectures
Someswarao et al. (2018) demonstrated a novel strategy utilizing this compound for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This approach involves condensation with 2-hydroxybenzaldehydes, highlighting the compound's ability to contribute to the stereoselective construction of fused polycyclic ring systems integral to the structure of many natural products (Someswarao et al., 2018).
Enabling Diverse Organic Transformations
A study by Saikia et al. (2016) explored the synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans, showcasing the versatility of this compound in facilitating various C–C coupling reactions. This work exemplifies the compound's utility in organic synthesis, particularly in the development of dihydropyran derivatives through triflic acid-mediated Prins cyclization (Saikia et al., 2016).
Supporting Computational Studies
Ota et al. (2012) conducted a computational study on the acid-catalyzed reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds, providing insight into the mechanistic aspects and reactivity of related fluorine-containing dihydropyrans. Their findings offer a theoretical foundation that complements the experimental use of such compounds in synthetic chemistry (Ota et al., 2012).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFORTFPVUYECO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396070 |
Source
|
Record name | Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109317-74-0 |
Source
|
Record name | Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.